2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine
Description
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted at the 2-position with a piperazine moiety. This scaffold is structurally related to kinase-targeting agents, with modifications at the 2-position influencing binding affinity and selectivity. The compound’s molecular formula is C₁₀H₁₂N₄S, with a molecular weight of 220.30 g/mol (CAS: 1095539-04-0) . Its synthesis typically involves aminothiazole formation and subsequent functionalization via Suzuki coupling or amidation reactions, as seen in related thiazolo[5,4-b]pyridine derivatives .
Properties
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIPAWSZNQVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach includes the annulation of thiazole or thiazolidine derivatives followed by pyridine annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and have therapeutic effects . The compound may also interact with other receptors and enzymes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents at the 2-, 4-, 5-, or 6-positions of the thiazolo[5,4-b]pyridine core. Examples include:
Notes:
- Substituents at the R1 position (e.g., 3-(trifluoromethyl)phenyl in 6h) are critical for c-KIT inhibition, while 2-pyridyl/morpholinyl groups optimize PI3K binding .
Enzymatic and Physicochemical Profiles
- Synthetic Accessibility : The piperazinyl derivative shares synthetic routes with analogs, including Boc protection, Suzuki coupling, and deprotection steps (yields: 70–90%) .
Key Research Findings and SAR Insights
Positional Effects: Substitution at the 2-position (piperazine, diazepane) modulates solubility and kinase selectivity . Functionalization at the 6-position (e.g., nitro or chloro groups) is novel for c-KIT inhibition but unexplored in the target compound .
Substituent-Driven Activity :
- Hydrophobic groups (e.g., 3-(trifluoromethyl)phenyl) enhance c-KIT binding via pocket interactions .
- Sulfonamide/pyridyl groups are critical for PI3K inhibition, suggesting divergent design strategies for kinase-specific analogs .
Limitations and Gaps: No direct enzymatic or cellular data are available for this compound, necessitating further profiling. Comparative pharmacokinetic studies (e.g., metabolic stability, bioavailability) are absent in the literature.
Biological Activity
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C10H12N4S
- Molar Mass : 220.29 g/mol
- Density : 1.312 g/cm³ (predicted)
- Boiling Point : 383.5 °C (predicted)
- pKa : 8.36 (predicted) .
Inhibition of PI3K Pathway
Recent studies highlight the compound's role as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. One study reported that certain derivatives exhibited IC50 values as low as 3.6 nM against PI3Kα, indicating strong inhibitory activity. The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly enhance the compound's potency against various isoforms of class I PI3K, particularly PI3Kα, PI3Kγ, and PI3Kδ .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against several bacterial strains. In a synthesis study, derivatives showed promising antibacterial activity, particularly against Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). Notably, some compounds were more effective than ampicillin against these resistant strains .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial properties of various derivatives synthesized from this compound. The results indicated that compound 3k was the most potent against Listeria monocytogenes and exhibited superior activity against MRSA compared to standard antibiotics.
| Compound | Target Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| 3k | Listeria monocytogenes | < 10 | - |
| 3d | MRSA | < 20 | Ampicillin |
| 3g | E. coli | < 15 | Ampicillin |
Case Study 2: PI3K Inhibition
The compound's ability to inhibit PI3K was further validated through molecular docking studies which illustrated its binding affinity to the ATP pocket of the kinase. The hydrogen bond interactions with key residues were critical for its inhibitory activity .
Q & A
Basic Research Question
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and hepatotoxicity.
- QSAR models : Machine learning (e.g., Random Forest) links structural descriptors (e.g., topological polar surface area) to pharmacokinetic profiles .
How does the thiazolo[5,4-b]pyridine scaffold compare to other heterocycles in kinase inhibitor design?
Advanced Research Question
Thiazolo[5,4-b]pyridine offers superior metabolic stability over pyrazolo[3,4-b]pyridine due to reduced oxidative metabolism. However, pyrimidine-based scaffolds may exhibit higher solubility. Comparative studies use:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
